molecular formula C25H22N4O4S B11487280 2-[(2-{[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile

2-[(2-{[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile

Cat. No.: B11487280
M. Wt: 474.5 g/mol
InChI Key: RZNNTHCKPHVOLC-UHFFFAOYSA-N
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Description

2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE is a complex organic compound with a unique structure that includes a piperazine ring, a nitrophenyl group, and a benzonitrile moiety

Preparation Methods

The synthesis of 2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.

Scientific Research Applications

2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can modulate the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE include:

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

2-[2-[4-(4-methoxy-2-nitrophenyl)piperazine-1-carbonyl]phenyl]sulfanylbenzonitrile

InChI

InChI=1S/C25H22N4O4S/c1-33-19-10-11-21(22(16-19)29(31)32)27-12-14-28(15-13-27)25(30)20-7-3-5-9-24(20)34-23-8-4-2-6-18(23)17-26/h2-11,16H,12-15H2,1H3

InChI Key

RZNNTHCKPHVOLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)[N+](=O)[O-]

Origin of Product

United States

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